3,5-Dimethyldecan-2-one is an organic compound classified as a ketone, characterized by a ten-carbon chain with two methyl groups attached at the third and fifth carbon atoms, and a ketone functional group at the second carbon. Its molecular formula is , and it has a molecular weight of 184.32 g/mol. This compound is identified by the CAS number 91811-29-9 and is utilized in various scientific and industrial applications, including organic synthesis and potential biological studies.
The synthesis of 3,5-dimethyldecan-2-one can be achieved through several methods:
The molecular structure of 3,5-dimethyldecan-2-one can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 91811-29-9 |
| Molecular Weight | 184.32 g/mol |
| IUPAC Name | 3,5-Dimethyldecan-2-one |
| InChI | InChI=1S/C12H24O/c1-5-6-7-8-10(2)9-11(3)12(4)13/h10-11H,5-9H2,1-4H3 |
| InChI Key | SSUZGBXZCQLWJV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(C)CC(C)C(=O)C |
3,5-Dimethyldecan-2-one participates in various chemical reactions:
The mechanism of action for 3,5-dimethyldecan-2-one involves its interaction with various biological targets. While specific pathways are still under investigation, preliminary studies suggest potential interactions that may lead to antimicrobial or antifungal activities. These interactions likely involve the compound's ability to form hydrogen bonds or engage in hydrophobic interactions with target biomolecules.
3,5-Dimethyldecan-2-one exhibits several notable physical properties:
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Boiling Point | Approximately 210 °C |
| Density | Not specified |
The chemical properties include:
3,5-Dimethyldecan-2-one has diverse applications across several fields:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: